tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate
Description
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate is a synthetic intermediate in the development of HMG-CoA reductase inhibitors, such as rosuvastatin . Its structure features:
- A pyrimidine ring substituted with a 4-fluorophenyl group at position 4, a methanesulfonamido group at position 2, and an isopropyl group at position 4.
- A hept-6-enoate backbone with tert-butyl ester protection and two hydroxyl groups at positions 2 and 2.
This compound’s stereochemistry (E-configuration at the double bond) and hydroxyl group positions (2,2-dihydroxy) are critical for its biological activity and metabolic stability .
Properties
Molecular Formula |
C25H34FN3O6S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H34FN3O6S/c1-16(2)20-19(10-8-7-9-15-25(31,32)22(30)35-24(3,4)5)21(17-11-13-18(26)14-12-17)28-23(27-20)29-36(6,33)34/h8,10-14,16,31-32H,7,9,15H2,1-6H3,(H,27,28,29)/b10-8+ |
InChI Key |
OWHQDDJIIOSDDM-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/CCCC(C(=O)OC(C)(C)C)(O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CCCCC(C(=O)OC(C)(C)C)(O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include TBHP for oxidation and DCC/DMAP for esterification .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of tert-butyl peresters .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate exhibit promising anticancer properties. A study published in Molecular Cancer Therapeutics highlighted the compound's ability to inhibit cancer cell proliferation through targeted action on specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes, disrupting their integrity. Research published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, including resistant strains .
Role in Drug Design
This compound serves as a lead compound for the development of new drugs targeting specific diseases. Its unique structure allows for modifications that can enhance efficacy and reduce side effects. Structure-activity relationship (SAR) studies have been conducted to optimize its pharmacological properties .
Case Study 1: Anticancer Efficacy
In a preclinical study, researchers evaluated the anticancer efficacy of this compound on human cancer cell lines. The study found that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
A comprehensive evaluation of the antimicrobial properties of this compound was conducted against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. The methanesulfonamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Structural-Activity Relationship (SAR) Insights
- Pyrimidine Substitutions : The 4-fluorophenyl group enhances binding affinity to HMG-CoA reductase’s hydrophobic pocket, while the methanesulfonamido group improves metabolic stability by reducing cytochrome P450 interactions .
- Backbone Modifications : The 2,2-dihydroxy configuration in the target compound is less stable under acidic conditions compared to 3,5-dihydroxy analogues, which form crystalline salts (e.g., ammonium or magnesium salts) for improved shelf life .
- Ester Protection : tert-butyl esters are preferred over methyl or ethyl esters due to superior hydrolysis resistance during synthesis .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate, identified by its CAS number 289042-12-2, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic applications.
Synthesis Overview
The synthesis of this compound involves several chemical reactions. A notable method includes the use of potassium carbonate in toluene as a solvent at elevated temperatures, yielding a high purity product with significant yields .
The compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases involved in cancer pathways, particularly targeting mutated forms such as BRAF V600E. This inhibition is crucial for the management of malignancies like melanoma and colon cancer .
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The IC50 values for these activities range from 40 to 88 nM, indicating strong efficacy in inhibiting tumor cell proliferation .
Selectivity and Resistance Mechanisms
The selectivity of this compound is noteworthy as it targets specific mutations while sparing normal cellular functions. This characteristic is particularly beneficial in overcoming resistance mechanisms commonly associated with traditional kinase inhibitors . The compound's design aims to induce degradation of target proteins, thus providing a novel approach to circumvent resistance seen in conventional therapies .
Case Studies
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound maintains stability in human serum and cell culture environments. Its half-life was observed to be approximately 21 hours in RPMI medium, indicating potential for sustained therapeutic effects . However, further toxicity assessments are necessary to evaluate its safety profile comprehensively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate, and what challenges arise in its purification?
- Methodology : The compound’s synthesis involves multi-step pyrimidine core formation. Key steps include:
- Pyrimidine ring assembly : Use Suzuki-Miyaura coupling for introducing the 4-fluorophenyl group (as seen in structurally related compounds) .
- Methanesulfonamido group installation : Protect reactive amines using tert-butyloxycarbonyl (Boc) groups to avoid side reactions during sulfonylation .
- Purification challenges : The tert-butyl ester and dihydroxy groups increase hydrophobicity, necessitating reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .
Q. How can researchers verify the stereochemical integrity of the (E)-configured double bond in this compound?
- Methodology :
- NMR analysis : Use -Nuclear Overhauser Effect (NOE) spectroscopy to confirm the trans (E) configuration of the hept-6-enoate moiety. Irradiation of the vinyl proton should show NOE enhancement with the adjacent pyrimidine proton .
- X-ray crystallography : If crystalline derivatives are obtainable (e.g., tert-butyl-protected intermediates), resolve the structure to validate stereochemistry .
Q. What structural features of this compound suggest potential biological targets, and how can these be prioritized for screening?
- Methodology :
- Pharmacophore mapping : The 4-fluorophenyl and methanesulfonamido groups are common in kinase inhibitors (e.g., tyrosine kinases). Prioritize assays against kinases implicated in oncology or inflammation .
- Computational docking : Use molecular dynamics simulations to predict binding affinity with ATP-binding pockets of kinases (e.g., EGFR, VEGFR) .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the regioselectivity of the pyrimidine ring functionalization during synthesis?
- Methodology :
- Controlled kinetic studies : Compare reaction outcomes in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents at varying temperatures (25–80°C). Monitor intermediates via LC-MS to identify competing pathways .
- Theoretical framework : Apply Density Functional Theory (DFT) to model transition states and predict solvent-dependent activation barriers for sulfonamide vs. fluorophenyl group additions .
Q. What analytical strategies resolve contradictions in reported LCMS data for intermediates (e.g., m/z discrepancies)?
- Methodology :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of ambiguous intermediates (e.g., m/z 757 [M+H]+ in Example 324 of EP 4 374 877 A2) .
- Isotopic labeling : Synthesize - or -labeled analogs to distinguish fragmentation patterns from isobaric impurities .
Q. How can researchers optimize the enantiomeric purity of the dihydroxyhept-6-enoate moiety during chiral synthesis?
- Methodology :
- Asymmetric catalysis : Employ Sharpless dihydroxylation with chiral ligands (e.g., (DHQ)-PHAL) to control stereochemistry at the 2,2-dihydroxy centers .
- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases to separate enantiomers and quantify purity .
Q. What computational models best predict the hydrolytic stability of the tert-butyl ester under physiological conditions?
- Methodology :
- pH-rate profiling : Measure degradation kinetics in buffers (pH 1–9) and correlate with molecular electrostatic potential (MEP) maps generated via Gaussian software .
- Metadynamics simulations : Simulate ester hydrolysis pathways to identify transition states and design stabilized analogs .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., LCMS fragmentation patterns), cross-validate using orthogonal techniques like --HSQC NMR .
- Theoretical Frameworks : Always anchor experimental design to established chemical principles (e.g., Curtin-Hammett kinetics for regioselectivity studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
